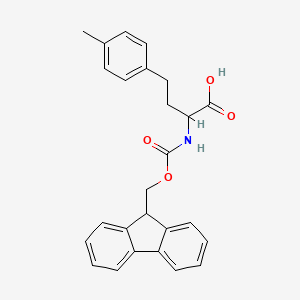
Fmoc-L-4-Phe(4-Pyridynl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-4-Phe(4-Pyridynl)-OH is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a phenyl ring substituted with a pyridyl group, and a carboxyl group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-4-Phe(4-Pyridynl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-4-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-4-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Substitution Reaction: The phenyl ring of the protected amino acid is then subjected to a substitution reaction with a pyridyl group. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, where the phenyl ring is coupled with a pyridyl boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-4-phenylalanine are reacted with Fmoc-chloride in industrial reactors.
Purification: The resulting product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Fmoc-L-4-Phe(4-Pyridynl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under mild basic conditions, such as treatment with piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions: The pyridyl group can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like hydroxybenzotriazole (HOBt).
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products
Deprotection: L-4-Phe(4-Pyridynl)-OH.
Coupling: Peptides containing the this compound residue.
Substitution: Derivatives with additional functional groups on the pyridyl ring.
科学的研究の応用
Chemistry
Fmoc-L-4-Phe(4-Pyridynl)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the incorporation of phenylalanine derivatives into peptides, enabling the study of structure-activity relationships.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It helps in studying protein-protein interactions and enzyme-substrate relationships.
Medicine
This compound is used in the development of peptide-based therapeutics. Peptides containing this compound can be designed to target specific receptors or enzymes, offering potential treatments for various diseases.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.
作用機序
The mechanism of action of Fmoc-L-4-Phe(4-Pyridynl)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The pyridyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides.
類似化合物との比較
Similar Compounds
Fmoc-L-Phenylalanine: Lacks the pyridyl substitution, making it less versatile in terms of functionalization.
Fmoc-L-Tyrosine: Contains a hydroxyl group instead of a pyridyl group, offering different reactivity and biological properties.
Fmoc-L-Tryptophan: Contains an indole ring, providing different electronic and steric properties.
Uniqueness
Fmoc-L-4-Phe(4-Pyridynl)-OH is unique due to the presence of the pyridyl group, which allows for additional functionalization and interactions. This makes it a valuable tool in peptide synthesis and the development of peptide-based therapeutics.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyridin-4-ylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O4/c32-28(33)27(17-19-9-11-20(12-10-19)21-13-15-30-16-14-21)31-29(34)35-18-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-16,26-27H,17-18H2,(H,31,34)(H,32,33)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQJNEUDFWGZLB-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=NC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=NC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B8233199.png)
![(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid](/img/structure/B8233215.png)







![(2S)-4-(3,4-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233290.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-fluoro-5-methylphenyl)butanoic acid](/img/structure/B8233292.png)
amino})acetic acid](/img/structure/B8233300.png)

